Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate

Organic Synthesis Medicinal Chemistry Process Chemistry

Researchers targeting URAT1 for gout therapy often face inconsistent cross-coupling yields when using chloro or iodo analogs. This 3-bromopyridin-4-yl thioether methyl ester eliminates that variability: the C3-Br bond ensures rapid, reproducible Suzuki couplings (k(rel) = 10-50) without disturbing the thioether side chain, enabling a streamlined two-step sequential synthesis. The methyl ester undergoes hCES1-mediated hydrolysis (predicted t½ < 15 min) for predictable prodrug activation. Procure ≥98% purity stock to support SAR expansion around the pyridine 3-position, PROTAC linker conjugation, or direct scale-up of URAT1 inhibitor candidates. Bulk quantities are available with batch-specific certificates of analysis.

Molecular Formula C10H12BrNO2S
Molecular Weight 290.18 g/mol
Cat. No. B12327576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate
Molecular FormulaC10H12BrNO2S
Molecular Weight290.18 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)OC)SC1=C(C=NC=C1)Br
InChIInChI=1S/C10H12BrNO2S/c1-10(2,9(13)14-3)15-8-4-5-12-6-7(8)11/h4-6H,1-3H3
InChIKeySICYILJZVRDQEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate: Overview


Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate (CAS 1885097-58-4) is a heterocyclic building block featuring a 3-bromopyridine core linked via a thioether to a branched methylpropanoate ester. With a molecular formula of C11H14BrNO2S and a molecular weight of 304.20 g/mol, this compound is primarily utilized as a versatile intermediate in medicinal chemistry for constructing URAT1 inhibitors targeting gout and hyperuricemia [1]. The strategic placement of the bromine atom at the 3-position enables orthogonal reactivity in cross-coupling reactions, while the thioether linkage provides a modular handle for further functionalization.

URAT1 inhibitor intermediate with C3-bromine for cross-coupling diversification
Thioether-linked branched methyl ester supports orthogonal side-chain modifications
Methyl ester selected for synthetic throughput and mild hydrolysis kinetics

Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate: Halogen & Ester Differentiation


The 3-bromopyridin-4-yl thioether core is a privileged scaffold in URAT1 inhibitor programs, where subtle variations in halogen identity, ester group, and substitution pattern produce dramatic shifts in target potency and selectivity. Generic substitution with the 3-chloro or 3-iodo analogs is not equivalent because the C–Br bond possesses distinct reactivity in palladium-catalyzed cross-couplings [1], while the methyl ester offers different hydrolysis kinetics compared to the ethyl ester, influencing both synthetic throughput and final drug substance purity [2]. The quantitative evidence below demonstrates why this specific compound must be specified by CAS number rather than by generic class description.

3-Bromo target 3-Chloro analog C–Cl oxidative addition is 10–50× slower; coupling may require harsher conditions and reduce yield
3-Bromo target 3-Iodo analog C–I is more reactive but prone to premature dehalogenation and lower selectivity in competitive couplings
Methyl ester Ethyl ester Slower hCES1 hydrolysis and potential co-elution with alkylating impurities may shift purity and activation profiles

Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate: Quantitative Differentiation


Synthetic Yield: Methyl Ester vs. Ethyl Ester

The synthesis of the closely related ethyl ester analog (ethyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate) proceeds via nucleophilic substitution between 3-bromopyridine-4-thiol and ethyl 2-bromoisobutyrate under mild conditions (Na2CO3, DMF, 60°C, 1 h) to yield 88% isolated product after chromatographic purification [1]. The methyl ester variant benefits from enhanced reactivity of methyl 2-bromoisobutyrate relative to the ethyl ester, with kinetic studies indicating a 1.3–1.5× rate acceleration for methyl α-bromoesters in SN2 displacements with thiolate nucleophiles [2]. This translates to higher throughput and reduced reaction times in library synthesis.

Synthetic yield: methyl vs ethyl ester
Cross-study comparable
Predicted ≥90% vs. 88% isolated (ethyl ester)
May support higher synthetic throughput
Rate acceleration 1.3–1.5× for methyl α-bromoester; experimental yield pending
Organic Synthesis Medicinal Chemistry Process Chemistry

Cross-Coupling Reactivity: C–Br vs. C–Cl vs. C–I

The C3-bromine substituent serves as a critical diversification handle via Suzuki, Negishi, and Buchwald-Hartwig couplings. Quantitative benchmarking of oxidative addition rates for Pd(0) catalysts follows the order C–I > C–Br > C–Cl, with C–Br bonds reacting approximately 10–50× faster than C–Cl and 10× slower than C–I under standard conditions [1]. The 3-bromo derivative occupies the optimal reactivity window: sufficiently reactive for efficient coupling at ambient to mild temperatures, yet stable enough to prevent premature dehalogenation during thioether formation and storage. In URAT1 inhibitor SAR studies, replacement of the 3-bromo with 3-cyanonaphthalen-1-yl (via Suzuki coupling) converts the core from an inactive intermediate to a compound with IC50 = 32 nM against human URAT1 [2].

Pd coupling reactivity
Class-level inference
C–Br: 10–50× faster than C–Cl
Supports diversified Suzuki coupling workflow
Relative rate baseline: C–Cl = 1; C–I is faster but has side-reaction risk
Cross-Coupling Medicinal Chemistry Structure-Activity Relationship

Ester Hydrolysis Selectivity: Methyl vs. Ethyl

The methyl ester undergoes enzymatic hydrolysis by human carboxylesterase 1 (hCES1) approximately 2–5× faster than the corresponding ethyl ester, based on established structure-metabolism relationships for α,α-dimethyl-substituted propanoate esters [1]. For URAT1 inhibitor programs where the free carboxylic acid is the active pharmacophore (e.g., lesinurad), the methyl ester prodrug offers a superior oral bioavailability profile due to more rapid and complete in vivo conversion, with human hepatocyte half-lives of <15 min for methyl esters vs. 30–60 min for ethyl esters [2].

Ester hydrolysis: methyl vs ethyl
Class-level inference
Methyl t1/2 <15 min vs. ethyl 30–60 min (predicted)
Supports prodrug activation rate comparison
hCES1 substrate class SAR; verify with target system
Prodrug Design Pharmacokinetics Drug Metabolism

Physicochemical Properties: LogP, Solubility & Crystallinity

The target compound's predicted LogP of 2.9 [1] places it in a favorable range for both synthetic handling and biological membrane permeability. In comparison, the free carboxylic acid analog (LogP ~1.8) and the ethyl ester (LogP ~3.4) flank this value, with the methyl ester striking an optimal balance between aqueous solubility for reaction workup and organic solubility for chromatographic purification. The branched α,α-dimethyl architecture further enhances crystallinity compared to the unsubstituted acetate analog (methyl 2-((3-bromopyridin-4-yl)thio)acetate), as evidenced by a predicted melting point elevation of approximately 15–25°C .

Physicochemical profile
Class-level inference
LogP 2.9 (predicted) ΔTm ~15–25°C vs acetate
Supports purification and assay compatibility
Predicted values; experimental confirmation needed
Pre-formulation Solubility Medicinal Chemistry

Purity Benchmarking: HPLC Specification

Available vendor specifications for methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate indicate a minimum purity of 95% by HPLC , which is comparable to the ethyl ester analog (95% HPLC or GC, ChemicalBook) . However, the methyl ester's higher polarity improves chromatographic resolution from non-polar impurities, enabling easier purification to ≥98% by normal-phase flash chromatography when required for critical coupling steps. In contrast, the more lipophilic ethyl ester often co-elutes with residual alkylating agent (ethyl 2-bromoisobutyrate), necessitating additional purification cycles.

Purity benchmark
Data to verify
95% HPLC upgradeable to ≥98%
Supports purity-sensitive coupling reactions
Vendor specification; lot-specific verification required
Quality Control Procurement Analytical Chemistry

Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate: Applications


URAT1 Inhibitor Synthesis via Suzuki Diversification

The C3-bromine atom enables rapid parallel synthesis of 3-aryl/heteroaryl derivatives for URAT1 inhibitor screening. Based on the 32 nM IC50 benchmark achieved with 3-(4-cyanonaphthalen-1-yl) analogs [1], procurement of the 3-bromo precursor in ≥95% purity ensures reproducible coupling yields across diverse boronic acid partners, directly enabling SAR expansion around the pyridine 3-position.

Prodrug Intermediate for URAT1 Inhibitors

The methyl ester serves as a prodrug precursor that undergoes rapid hCES1-mediated hydrolysis (predicted t1/2 < 15 min) to yield the active carboxylic acid pharmacophore. This application leverages the faster hydrolysis kinetics of methyl esters versus ethyl esters [2], reducing the required oral dose and improving pharmacokinetic predictability in preclinical species.

PROTAC & Degrader Fragment

The thioether linkage and branched α,α-dimethylpropanoate ester provide a rigid, metabolically stable linker for conjugating a cereblon or VHL E3 ligase ligand to the pyridine core. The C3-bromine acts as a traceless diversification point for attaching target-protein binding motifs, with the intermediate LogP of 2.9 ensuring compatibility with both organic synthesis and aqueous biological assay conditions [3].

Sequential Functionalization Building Block

The orthogonal reactivity of the C3-bromine (C–Br, k(rel) = 10–50 for Pd coupling) allows chemists to first functionalize the thioether side chain (e.g., ester hydrolysis, amidation) without disturbing the bromine, followed by Suzuki coupling in a second step. This sequential strategy avoids protecting group manipulations required for the more labile C–I analog, improving overall synthetic efficiency by ≥20% [4].

Application
Selection Property
Validation Focus
URAT1 inhibitor Suzuki diversification
C3-bromine handle for parallel aryl/heteroaryl coupling
Coupling yield and purity across diverse boronic acids
Prodrug intermediate for URAT1 inhibitors
Methyl ester for rapid hCES1-mediated activation
In vitro hydrolysis half-life and metabolite identity
PROTAC/degrader fragment
Thioether linker with balanced LogP and metabolic stability
Linker compatibility with E3 ligase recruitment motifs
Sequential orthogonal functionalization
Bromine retained during side-chain modifications
Protecting-group-free sequence efficiency and overall yield
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